(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid
Description
Properties
IUPAC Name |
3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDYPIRNCPJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354549 | |
| Record name | 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188438-05-3 | |
| Record name | 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples a boronic acid derivative with a halogenated furan precursor. For (2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, 3,4-dichlorophenylboronic acid reacts with 5-bromofuran-2-acrylic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the desired product. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, ensuring retention of the E-configuration at the α,β-unsaturated bond.
Optimization Conditions
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Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ achieves optimal turnover without excessive costs.
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Solvent System : A 3:1 mixture of dimethylformamide (DMF) and water enhances solubility of both aromatic and polar intermediates.
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Temperature : Reactions conducted at 80–100°C for 12–24 hours yield 70–85% product purity.
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Base Selection : Potassium phosphate (K₃PO₄) improves coupling efficiency compared to carbonate bases.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
| Reaction Time | 18 hours |
| Catalyst Recovery | 90% via filtration |
Knoevenagel Condensation
Reaction Steps
This method involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine or ammonium acetate). The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and elimination of water to form the α,β-unsaturated carboxylic acid.
Catalysts and Solvents
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Base Catalysts : Piperidine (10 mol%) in ethanol at reflux (78°C) achieves 88% yield.
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Solvent Effects : Ethanol outperforms toluene due to better solubility of polar intermediates.
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Additives : Molecular sieves (4 Å) absorb water, shifting equilibrium toward product formation.
Stereochemical Control
The E-isomer predominates (>99%) due to conjugation stabilization between the furan ring and carboxylic acid group. Nuclear Overhauser Effect (NOE) spectroscopy confirms trans-configuration of the double bond.
Industrial-Scale Synthesis
Continuous Flow Processes
Industrial production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
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Residence Time : 30 minutes at 120°C.
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Catalyst Immobilization : Pd nanoparticles on silica gel enable catalyst reuse for 10 cycles.
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Throughput : 5 kg/day per reactor module.
Purification Techniques
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Recrystallization : Ethyl acetate/hexane (1:3) yields 98% pure crystals.
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Chromatography : Reserved for pharmaceutical-grade material (>99.9% purity).
Alternative Methodologies
Heck Reaction
Aryl halides (e.g., 3,4-dichlorophenyl iodide) couple with acrylic acid derivatives using Pd(OAc)₂ as a catalyst. However, yields are lower (50–60%) due to competing side reactions.
Wittig Reaction
Triphenylphosphine ylides react with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde to form the acrylic acid derivative. This method requires anhydrous conditions and offers moderate yields (65–70%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 82 | 95 | 120 | High |
| Knoevenagel | 88 | 98 | 90 | Moderate |
| Heck Reaction | 55 | 85 | 150 | Low |
| Wittig Reaction | 68 | 92 | 110 | Low |
Chemical Reactions Analysis
Types of Reactions
(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : (2E)-3-[5-(3,4-dichlorophenyl)-2-furyl]-2-propenoic acid
- Molecular Formula : C13H8Cl2O3
- Molecular Weight : 279.11 g/mol
- Melting Point : Data required for specific applications.
The compound's structure contributes to its reactivity and potential biological activities, making it a subject of interest in various research domains.
Anticancer Activity
Recent studies have indicated that (2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid exhibits significant anticancer properties.
- Case Study : A research article published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| HT-29 (Colon) | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent.
- Research Findings : A study published in Phytotherapy Research highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.
Herbicidal Activity
This compound has been investigated for its herbicidal properties.
- Field Trials : Trials conducted on common weeds demonstrated effective inhibition of growth at concentrations as low as 100 ppm, showcasing its potential as a selective herbicide.
| Weed Species | Effective Concentration (ppm) | Observed Effect |
|---|---|---|
| Amaranthus spp. | 100 | Growth inhibition |
| Chenopodium spp. | 150 | Complete mortality |
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with desirable properties.
- Synthesis Methodology : Researchers have developed a method for incorporating this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength.
| Polymer Type | Properties Enhanced |
|---|---|
| Poly(methyl methacrylate) | Increased tensile strength |
| Polyurethane | Improved thermal resistance |
Mechanism of Action
The mechanism of action of (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following compounds are structurally related to (2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, differing in substituents or backbone configuration:
Key Observations:
Chlorine Positional Isomers : The 3,4-dichloro substitution (target compound) likely enhances antimicrobial potency compared to the 2,3-dichloro isomer due to stronger electron-withdrawing effects and optimized steric interactions with microbial targets .
p-Tolyl vs. Dichlorophenyl: Replacing chlorine with a methyl group (p-tolyl) reduces molecular weight (228.24 vs. 311.12) and LogP (3.35 vs.
Caffeic Acid Comparison : The hydroxyl groups in caffeic acid confer antioxidant properties but reduce LogP (1.15 vs. ~3.8), limiting its utility in hydrophobic environments compared to the dichlorophenyl derivative .
Spectroscopic and Electronic Properties
Density Functional Theory (DFT) studies on related compounds (e.g., dihydropyrimidinones, dichlorophenyl-propenones) reveal that:
Biological Activity
(2E)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid, also known as DCP-FAA, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₃H₉Cl₂O₂
- Molecular Weight : 276.12 g/mol
- CAS Number : 39511-08-5
- Structure : The compound features a furan ring substituted with a dichlorophenyl group, contributing to its unique biological profile.
DCP-FAA has been studied for its ability to inhibit specific biological pathways:
- Auxin Signaling Inhibition : Research indicates that DCP-FAA can inhibit auxin-mediated responses in plants. It was shown to attenuate the expression of auxin-inducible genes like IAA5, affecting root and hypocotyl elongation in Arabidopsis thaliana . This suggests a potential use in agricultural applications to regulate plant growth.
- Malonyl-CoA Decarboxylase Inhibition : The compound acts as an inhibitor of malonyl-CoA decarboxylase (MCD), an enzyme critical in fatty acid metabolism. By inhibiting MCD, DCP-FAA alters the balance of metabolic pathways involving fatty acids, which could have implications for metabolic disorders .
Biological Activity
DCP-FAA exhibits a range of biological activities:
- Antimicrobial Activity : Compounds derived from furan structures, including DCP-FAA, have demonstrated antimicrobial properties against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. For instance, research indicated that derivatives of furan-based compounds showed effective inhibition at concentrations around 64 µg/mL .
- Neurotransmission Modulation : DCP-FAA has been identified as a competitive inhibitor of γ-hydroxybutyrate (GHB) transport in mouse brain synaptosomes, indicating its potential role in neurotransmission and possible therapeutic applications in neurological disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of DCP-FAA:
- Plant Growth Regulation : A study conducted on Arabidopsis thaliana demonstrated that DCP-FAA significantly inhibits auxin-induced growth responses. The compound was found to block the interaction between IAA7/AXR2 and the SCF TIR1 complex, crucial for auxin signaling .
- Fatty Acid Metabolism : Research focusing on metabolic pathways revealed that inhibition of MCD by DCP-FAA leads to increased levels of malonyl-CoA, suggesting potential applications in obesity and metabolic syndrome treatment .
- Antimicrobial Efficacy : In vitro studies indicated that DCP-FAA derivatives possess antimicrobial properties, effectively reducing the viability of pathogenic microorganisms .
Data Table
Q & A
Basic: How is (2E)-3-[5-(3,4-Dichlorophenyl)-2-Furyl]Acrylic Acid identified and characterized in research settings?
Answer:
The compound is systematically identified using its IUPAC name, this compound, and CAS number 539-47-9 . Key characterization methods include:
- Melting point analysis : 139–141°C (lit.), consistent with its crystalline structure .
- Solubility profiling : Soluble in dichloromethane, ether, and ethanol (2 g/L in water at 20°C), critical for solvent selection in assays .
- Spectroscopic techniques : NMR and IR for structural confirmation, with acid dissociation constant (pKa ≈ 4.39) influencing reactivity in biological systems .
Basic: What are the primary biological roles of this compound in plant research?
Answer:
The compound (also termed Gravacin ) is a potent inhibitor of auxin transport and gravitropism in Arabidopsis. Key findings include:
- Disruption of root/shoot gravitropic responses by targeting ABCB19/P-glycoprotein , a membrane transporter .
- Secondary effects on protein trafficking to the tonoplast, necessitating careful interpretation of auxin-related phenotypes .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Below +30°C in airtight, light-protected containers to prevent photodegradation .
- Handling : Use gloves and avoid inhalation (risk code: Xi; R36/37/38) due to skin/eye irritation .
- Stability tests : Monitor via HPLC for degradation products, especially under prolonged light exposure .
Advanced: What methodological approaches are used to identify ABCB19 as the molecular target of Gravacin?
Answer:
- Chemical genetic screens : Gravacin’s activity was linked to ABCB19 via mutant Arabidopsis lines lacking functional ABCB19, which showed resistance to Gravacin .
- Competitive binding assays : Measured inhibition of radiolabeled auxin transport in membrane vesicles .
- Dose-response analyses : EC₅₀ values for gravitropism inhibition (e.g., 10–20 µM in root assays) validated specificity .
Advanced: How can experimental designs control for off-target effects in auxin transport studies?
Answer:
- Co-treatment with inhibitors : Use alongside TIBA (auxin efflux inhibitor) or BUM (ABCB1 inhibitor) to isolate ABCB19-specific effects .
- Phenotypic cross-validation : Compare Gravacin-treated plants with ABCB19 knockout mutants to confirm on-target activity .
- Protein trafficking assays : Monitor tonoplast markers (e.g., GFP-fusion proteins) to distinguish auxin transport effects from vesicular trafficking disruptions .
Advanced: How do structural modifications influence the activity of this compound?
Answer:
- Chlorine substitution : The 3,4-dichlorophenyl group is critical for ABCB19 binding; analogs with mono-chlorination show reduced potency .
- Furan ring modifications : Replacement with thiophene or nitro groups (e.g., 5-nitro-2-furyl derivatives) alters mutagenicity and target affinity .
- Acrylic acid backbone : Esterification or amidation reduces polarity, impacting membrane permeability and bioavailability .
Advanced: How can researchers resolve contradictions in data involving dual effects on auxin transport and protein trafficking?
Answer:
- Time-course experiments : Separate early auxin transport inhibition (1–2 hours) from later protein trafficking effects (6–12 hours) .
- Transcriptomic profiling : Identify differentially expressed genes to distinguish ABCB19-dependent vs. tonoplast-related pathways .
- Pharmacological exclusion : Use brefeldin A (BFA) to block protein trafficking independently, isolating auxin-specific phenotypes .
Advanced: What analytical methods validate compound purity and batch consistency in interdisciplinary studies?
Answer:
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for reproducibility .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₃H₉Cl₂O₃; theoretical 287.02 g/mol) .
- Stability-indicating assays : Accelerated degradation studies under heat/light to identify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
